molecular formula C18H18N2OS B4057920 1-(4-Ethoxyphenyl)-4-(ethylsulfanyl)phthalazine

1-(4-Ethoxyphenyl)-4-(ethylsulfanyl)phthalazine

Cat. No.: B4057920
M. Wt: 310.4 g/mol
InChI Key: LTLXHWCNPABERC-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-4-(ethylsulfanyl)phthalazine is an organic compound belonging to the phthalazine family Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This compound is characterized by the presence of an ethoxy group attached to the phenyl ring and an ethylsulfanyl group attached to the phthalazine ring

Scientific Research Applications

1-(4-Ethoxyphenyl)-4-(ethylsulfanyl)phthalazine has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of materials with unique electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-4-(ethylsulfanyl)phthalazine typically involves multi-step organic reactions One common method starts with the preparation of 4-ethoxybenzaldehyde, which is then subjected to a condensation reaction with hydrazine to form 4-ethoxyphenylhydrazine This intermediate undergoes cyclization with phthalic anhydride to yield the phthalazine core

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. Purification processes such as recrystallization and chromatography are also integral to obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-4-(ethylsulfanyl)phthalazine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-4-(ethylsulfanyl)phthalazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability. The phthalazine core can participate in π-π stacking interactions, contributing to its binding affinity with target molecules.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-4-(methylsulfanyl)phthalazine
  • 1-(4-Chlorophenyl)-4-(ethylsulfanyl)phthalazine
  • 1-(4-Ethoxyphenyl)-4-(methylsulfanyl)phthalazine

Comparison: 1-(4-Ethoxyphenyl)-4-(ethylsulfanyl)phthalazine is unique due to the presence of both ethoxy and ethylsulfanyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethoxy group can provide different electronic effects, while the ethylsulfanyl group can affect its lipophilicity and metabolic stability. These structural variations can lead to differences in their pharmacokinetic and pharmacodynamic profiles, making this compound a distinct compound with unique properties.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-4-ethylsulfanylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-3-21-14-11-9-13(10-12-14)17-15-7-5-6-8-16(15)18(20-19-17)22-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLXHWCNPABERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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